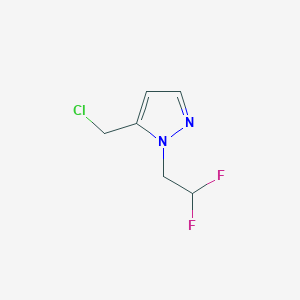

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

CAS No.: 1296225-29-0

Cat. No.: VC7942828

Molecular Formula: C6H7ClF2N2

Molecular Weight: 180.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1296225-29-0 |

|---|---|

| Molecular Formula | C6H7ClF2N2 |

| Molecular Weight | 180.58 |

| IUPAC Name | 5-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C6H7ClF2N2/c7-3-5-1-2-10-11(5)4-6(8)9/h1-2,6H,3-4H2 |

| Standard InChI Key | RQMXAXXPQYJYDK-UHFFFAOYSA-N |

| SMILES | C1=C(N(N=C1)CC(F)F)CCl |

| Canonical SMILES | C1=C(N(N=C1)CC(F)F)CCl |

Introduction

5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. It is used as a building block or intermediate in the synthesis of various chemical compounds, particularly in pharmaceutical and agrochemical research. This compound is characterized by its molecular formula and specific structural features that make it useful for further chemical modifications.

Synthesis and Applications

While specific synthesis methods for 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole are not detailed in the available literature, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate aldehydes or ketones. These compounds are valuable intermediates in the production of pharmaceuticals and agrochemicals due to their versatility in forming various derivatives.

Safety and Handling

Pyrazole derivatives, including those with chloromethyl and difluoroethyl groups, require careful handling due to potential toxicity and reactivity. Safety data for similar compounds indicate that they can be harmful if ingested and may cause skin and eye irritation .

Data Table: Comparison of Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume